Product packaging for Calenzanol(Cat. No.:)

Calenzanol

Cat. No.: B1259038
M. Wt: 299.25 g/mol
InChI Key: LRULYWUDVRTEBV-JVOIICGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calenzanol is a sustainable, multifunctional compound developed for Alzheimer's disease (AD) research, derived from cardanol found in cashew nut shell liquid (CNSL), an inexpensive and renewable food waste material. As part of a novel class of cholinesterase inhibitors, it is designed to temporarily mitigate cognitive decline in AD. Its primary research value lies in its multi-target mechanism of action. This compound functions as a dual-binding site acetylcholinesterase (AChE) inhibitor, interacting with both the catalytic active site and the peripheral anionic site (PAS) of the enzyme. Furthermore, it exhibits significant inhibition of butyrylcholinesterase (BChE) and demonstrates a promising ability to modulate the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of AD. In addition to its anti-amyloid and anticholinesterase activities, this compound possesses potent antioxidant properties. It effectively acts as a hydroxyl radical scavenging agent, performing similarly to standard antioxidants like ferulic acid in HORAC assays. In vitro studies in neuronal cell cultures have confirmed its capacity to inhibit reactive oxygen species production, addressing the oxidative stress component of AD pathogenesis. This combination of anticholinesterase, anti-amyloid, and antioxidant activities in a single molecule makes it a compelling candidate for investigating potential disease-modifying treatments for Alzheimer's disease. The compound also shows a favorable initial ADME/Tox profile and no cytotoxicity in studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23BrO B1259038 Calenzanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

(1S,1aS,3R,3aR,4S,6bS)-4-bromo-3,6-dimethyl-1-propan-2-yl-1a,2,3,4,5,6b-hexahydro-1H-cyclopropa[g]inden-3a-ol

InChI

InChI=1S/C15H23BrO/c1-7(2)12-10-6-9(4)15(17)11(16)5-8(3)14(15)13(10)12/h7,9-13,17H,5-6H2,1-4H3/t9-,10+,11+,12+,13+,15+/m1/s1

InChI Key

LRULYWUDVRTEBV-JVOIICGBSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@H]2C(C)C)C3=C(C[C@@H]([C@@]13O)Br)C

Canonical SMILES

CC1CC2C(C2C(C)C)C3=C(CC(C13O)Br)C

Synonyms

calenzanol

Origin of Product

United States

Isolation and Structural Characterization of Calenzanol

Discovery and Isolation from Laurencia microcladia

The initial discovery and subsequent isolation of calenzanol stemmed from phytochemical investigations into the red algal genus Laurencia, a prolific source of diverse secondary metabolites. fishersci.fifishersci.canih.govnih.govnih.govwikidata.orguni.lu

Origin and Habitat of the Source Organism

Laurencia microcladia Kützing is a species of red seaweed belonging to the family Rhodomelaceae within the order Ceramiales. fishersci.fifishersci.cawikipedia.org This marine species thrives in temperate and tropical shore environments, inhabiting littoral to sublittoral zones at depths extending up to 65 meters. fishersci.ca The specific strain of Laurencia microcladia from which this compound was first isolated was collected from the Bay of Calenzana, located on Elba Island in the Mediterranean Sea. fishersci.fiimsc.res.inthegoodscentscompany.commetabolomicsworkbench.orgctdbase.orgnih.govthegoodscentscompany.commycocentral.eu

Advanced Extraction and Chromatographic Purification Methodologies

This compound was identified as the predominant secondary metabolite in the organic extracts of Laurencia microcladia. fishersci.fi The isolation process necessitates careful handling to prevent structural rearrangements; specifically, contact with acidic media must be minimized, as it can induce transformations of this compound into indene-type compounds and other derivatives. fishersci.fithegoodscentscompany.commetabolomicsworkbench.orgnih.gov Prolonged exposure to silica (B1680970) gel can also lead to the degradation of this compound. fishersci.fithegoodscentscompany.commetabolomicsworkbench.orgnih.gov

The extraction typically involves freeze-dried algal material, which is exhaustively extracted with solvent mixtures such as dichloromethane/methanol (3:1) at room temperature. uni.lu Subsequent purification methodologies include a series of chromatographic steps. Vacuum column chromatography (VCC) is employed for initial separation, followed by high-performance liquid chromatography (HPLC) to achieve the desired purity of the compound. uni.luwikipedia.org

Elucidation of the Calenzanane Carbon Skeleton

The structural characterization of this compound revealed a novel carbon skeleton, leading to the designation of a new class of sesquiterpenes known as calenzananes. fishersci.fiimsc.res.inctdbase.orgthegoodscentscompany.commycocentral.eu

Establishing the Novel Ring System of this compound

This compound possesses a distinctive and previously unreported ring system, distinguishing it from other known sesquiterpenes. thegoodscentscompany.com Its molecular formula was established as C₁₅H₂₃BrO, indicating a tricyclic structure. This novel architecture underscores the chemical ingenuity of marine organisms in producing complex natural products.

Determination of Absolute and Relative Stereochemistry

The elucidation of this compound's structure, including its relative stereochemistry, was achieved through comprehensive spectroscopic analysis. While the precise methods for determining the absolute stereochemistry of this compound itself are not explicitly detailed in the provided literature snippets, the establishment of its novel skeleton and complex tricyclic nature was a significant achievement. For related compounds isolated from Laurencia species, techniques such as X-ray crystallography and electronic circular dichroism (ECD) have been instrumental in assigning absolute configurations. wikidata.orgmycocentral.eu

Application of Advanced Spectroscopic Techniques in Structural Confirmation

The structural confirmation of this compound heavily relied on a suite of advanced spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy were crucial for identifying the connectivity of atoms and the arrangement of functional groups within the molecule. fishersci.finih.govwikidata.orguni.luwikipedia.org

Further detailed NMR experiments, including two-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provided critical insights into the spatial relationships between protons and carbons, aiding in the full assignment of the complex structural features and relative stereochemistry. uni.luwikipedia.org

High-resolution mass spectrometry (HR-MS), including techniques like High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), was employed to accurately determine the molecular formula and confirm the presence of specific fragments, providing essential data for structural elucidation. nih.gov Additionally, Fourier-transform infrared (FT-IR) spectroscopy and polarimetric data (optical rotation) further supported the structural assignments. uni.lunih.gov

Biosynthetic Pathways and Enzyme Mechanisms

Proposed Biogenesis of the Calenzanane Skeleton

Sesquiterpenes are C15 compounds universally derived from the linear precursor farnesyl diphosphate (B83284) (FPP). researchgate.netwikipedia.orgontosight.aiscispace.commdpi.comrsc.orgcmfri.org.in The formation of the distinct calenzanane skeleton, unique to calenzanol, is hypothesized to proceed through a series of highly specific cyclization and rearrangement reactions initiated from FPP. While the precise enzymatic steps for the calenzanane skeleton have not been fully elucidated, the general mechanism for sesquiterpene formation involves the metal-mediated cleavage of the diphosphate group from FPP, generating a highly reactive farnesyl cation. researchgate.netresearchgate.netasm.org This carbocation then undergoes a cascade of intramolecular cyclizations, hydride shifts, and further rearrangements, ultimately leading to the diverse array of sesquiterpene skeletons. researchgate.netontosight.aimdpi.comrsc.orgresearchgate.netasm.org The genus Laurencia is renowned for its remarkable capacity to biosynthesize a wide variety of structurally diverse sesquiterpenes, encompassing various skeletons such as chamigrane, bisabolane, laurane, and snyderane, alongside numerous unique rearranged derivatives. rsc.orgiomcworld.comresearchgate.net This high diversity suggests the involvement of a broad spectrum of specialized terpene synthases.

Investigation of Enzymatic Steps in this compound Biosynthesis

The enzymatic machinery underlying sesquiterpene biosynthesis in Laurencia species is crucial for their chemical diversity.

Farnesyl diphosphate (FPP) serves as the universal C15 precursor for all sesquiterpenes. researchgate.netwikipedia.orgontosight.aiscispace.commdpi.com Its biosynthesis initiates from the condensation of two five-carbon (C5) isoprenoid units: isopentenyl diphosphate (IPP) and its allylic isomer, dimethylallyl diphosphate (DMAPP). This sequential condensation is catalyzed by the enzyme farnesyl diphosphate synthase (FPP synthase). researchgate.netwikipedia.orgscispace.commdpi.comrsc.orgnih.gov Once formed, FPP is then acted upon by sesquiterpene synthases (STSs) to generate the myriad of sesquiterpene structures. The reaction mechanism typically begins with the loss of the diphosphate moiety from FPP, leading to the formation of a farnesyl cation, which can subsequently isomerize to a nerolidyl cation. These carbocations then undergo various cyclizations and rearrangements to yield the final sesquiterpene products. researchgate.netresearchgate.netasm.org

While a specific "this compound synthase" directly responsible for the calenzanane skeleton has not been explicitly identified in the available literature, transcriptomic analyses of Laurencia species, particularly Laurencia dendroidea, have revealed the presence of a wide array of terpene synthase genes. rsc.orgnih.govmdpi.com These enzymes are pivotal in catalyzing the cyclization of FPP into diverse sesquiterpene skeletons. Identified sesquiterpene synthases in L. dendroidea include:

Nerolidol synthase (EC 4.2.3.48): Involved in the biosynthesis of acyclic sesquiterpenes like nerolidol. nih.govmdpi.com

Alpha-bisabolene synthase (EC 4.2.3.38): Responsible for the biosynthesis of bisabolene-type sesquiterpenes. nih.govmdpi.comresearchgate.net

Germacrene-A synthase (EC 4.2.3.23): Contributes to the formation of germacrene-type sesquiterpenes. nih.govmdpi.comresearchgate.net

Aristolochene synthase (EC 4.2.3.9): Involved in the biosynthesis of germacrene-type sesquiterpenes. nih.govmdpi.comresearchgate.netresearchgate.net

5-epiaristolochene 1,3-dihydroxylase (EC 1.14.13.119): Also associated with germacrene-type sesquiterpene biosynthesis, including capsidiol. nih.govmdpi.comresearchgate.netresearchgate.net

Pentalenene synthase (EC 4.2.3.7) and (+)-delta-cadinene synthase (EC 4.2.3.13) , involved in humulene-type and canydil-type sesquiterpenes, respectively. nih.gov

These synthases often exhibit promiscuity, meaning a single enzyme can produce multiple terpenoid products from a single FPP substrate, contributing significantly to the chemical diversity observed in Laurencia. mdpi.comrsc.org Phylogenetic analyses suggest that terpene synthases in red algae like Laurencia are evolutionarily more closely related to microbial type terpene synthases than to typical plant terpene synthases. oup.com

**Table 1: Selected Sesquiterpene Synthases Identified in *Laurencia dendroidea***

Enzyme NameEC NumberGene Product / Class
Nerolidol synthaseEC 4.2.3.48Nerolidol (acyclic)
Alpha-bisabolene synthaseEC 4.2.3.38Bisabolene-type
Germacrene-A synthaseEC 4.2.3.23Germacrene-type
Aristolochene synthaseEC 4.2.3.9Germacrene-type
5-epiaristolochene 1,3-dihydroxylaseEC 1.14.13.119Germacrene-type (e.g., capsidiol)
Pentalenene synthaseEC 4.2.3.7Humulene-type
(+)-delta-cadinene synthaseEC 4.2.3.13Canydil-type

Genetic and Transcriptomic Analysis of Biosynthetic Pathways in Laurencia Species

Genetic and transcriptomic analyses have significantly advanced the understanding of terpenoid biosynthesis in Laurencia species. Studies on the transcriptomic profile of Laurencia dendroidea have successfully unveiled a considerable number of genes involved in the biosynthesis of terpenoid compounds. nih.govmdpi.comresearchgate.netmar.mil.brcapes.gov.brnih.govplos.orgnih.gov

These analyses have confirmed the presence and expression of genes encoding enzymes crucial for the mevalonate (B85504) (MVA) pathway, which is responsible for the production of isoprenoid precursors in eukaryotes. Key enzymes identified include acetyl-CoA C-acetyltransferase (EC 2.3.1.9), mevalonate kinase (EC 2.7.1.36), and 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS, EC 2.3.1.32). nih.govmdpi.comresearchgate.netnih.gov The detection of these genes, coupled with cytochemical assays indicating enzyme activity, provides strong evidence for the active MVA pathway in L. dendroidea. nih.govmdpi.comresearchgate.net

Crucially, transcriptomic studies have identified a substantial number of terpene synthase genes. For instance, in L. dendroidea, 20 different genes involved in the biosynthesis of terpenoid precursors and 21 different genes coding for terpene synthases have been detected. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov These findings highlight the genetic basis for the high diversity of carbon chemical skeletons observed in Laurencia species. This pioneering work on terpene synthase genes in seaweeds offers valuable insights and paves the way for future research, including the potential for heterologous biosynthesis of Laurencia-derived terpenes with ecological or biotechnological significance. nih.govmdpi.comresearchgate.net

Table 2: Key Enzymes and Genes in Terpenoid Precursor Biosynthesis in Laurencia dendroidea

Enzyme NameEC NumberPathwayRole
Acetyl-CoA C-acetyltransferaseEC 2.3.1.9MVAInvolved in isoprenoid precursor biosynthesis
Mevalonate kinaseEC 2.7.1.36MVAInvolved in isoprenoid precursor biosynthesis
3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)EC 2.3.1.32MVAInvolved in isoprenoid precursor biosynthesis
Farnesyl diphosphate synthase (FPS)EC 2.5.1.1MVACatalyzes FPP formation from IPP and DMAPP

Synthetic Strategies and Chemical Transformations of Calenzanol

Total Synthesis of Calenzanol and its Analogues

As of the current body of scientific literature, the total synthesis of this compound and its analogues has not been reported. The complex and novel tricyclic carbon skeleton of calenzanane presents a significant challenge for synthetic chemists. Consequently, methodologies for its construction are yet to be developed and published.

There are currently no reported enantioselective synthetic routes for this compound. The development of such a route would be a critical step towards accessing stereochemically pure this compound for further biological and chemical studies.

The scientific literature does not yet contain reports on innovative synthetic methodologies specifically targeting the calenzanane skeleton. The unique arrangement of rings and stereocenters in this structure will likely require the development of novel synthetic strategies.

There are no published biomimetic synthesis approaches for this compound. A biomimetic strategy would likely draw inspiration from the biosynthetic pathway of germacrene-type sesquiterpenes, which are considered precursors to many secondary metabolites in Laurencia species. researchgate.net

Semisynthetic Derivatization of this compound

Currently, there are no reports in the scientific literature detailing the semisynthetic derivatization of this compound. The inherent instability of this compound likely complicates efforts to perform chemical modifications on the natural product.

Acid-Catalyzed Rearrangement Mechanisms of this compound

One of the most well-documented aspects of this compound's chemistry is its marked instability and propensity to undergo acid-catalyzed rearrangements. researchgate.net When subjected to acidic conditions, even mild ones such as contact with silica (B1680970) gel, this compound readily transforms into a variety of other sesquiterpenoid structures. researchgate.net

Detailed mechanistic studies have shown that in the presence of acid in dry solvents, this compound (1) undergoes a cascade of transformations. researchgate.net This process involves several transient indene-type intermediates that have been characterized spectroscopically. researchgate.net The rearrangement pathway is sensitive to the reaction conditions, and the careful addition of a base like triethylamine (NEt3) at specific stages has allowed for the isolation of some of these intermediates. researchgate.net

The acid-catalyzed rearrangement of this compound ultimately leads to the formation of a novel indene-type sesquiterpene. researchgate.net This transformation is a defining characteristic of this compound's reactivity. The initial protonation of this compound triggers a series of skeletal rearrangements, culminating in the formation of the more stable indene core.

During investigations of these transformations, several related compounds were isolated and identified, providing insight into the complex reaction cascade. The table below summarizes the key compounds involved in the acid-catalyzed rearrangement of this compound.

Table 1: Key Compounds in the Acid-Catalyzed Rearrangement of this compound

Compound NameStructure TypeRole in Rearrangement
This compound (1)CalenzananeStarting Material
Indene-type sesquiterpene (5)IndeneFinal Rearrangement Product
Transient Intermediate (10)IndeneIntermediate
Transient Intermediate (14)IndeneIntermediate
Transient Intermediate (12)IndeneIntermediate, Isolable with NEt3
Guaiazulenium-type ion (17)GuaiazuleniumBlue-colored ion formed
Guaiazulene (18)GuaiazuleneProduct from quenching of ion 17

Prolonged exposure of this compound to silica gel results in its complete degradation, yielding a mixture of products. researchgate.net This includes epimeric calenzanane-type enones, epimeric indene-type carbinols, and a fulvene derivative. researchgate.net The formation of these various products from a single precursor highlights the intricate nature of the carbocation intermediates and the multiple reaction pathways available to them.

Table 2: Products from this compound Degradation on Silica Gel

Compound(s)Structure Type
Epimeric enones (20a/20b)Calenzanane
Epimeric carbinols (22a/22b)Indene
Fulvene (7)Fulvene

This propensity for rearrangement underscores the delicate nature of this compound and provides a fascinating case study in the reactivity of complex sesquiterpenoids. The elucidation of these rearrangement pathways offers valuable insights that could inform future synthetic efforts toward the calenzanane skeleton and its derivatives.

Conversion to Guaiazulene-Type Sesquiterpenes

The acid-catalyzed treatment of this compound has been shown to yield guaiazulene-type sesquiterpenes. This transformation is of significant interest due to the potent biological activities and characteristic blue color of azulenoid compounds. Research has demonstrated that contact with acidic media, even in dry solvents, can induce the rearrangement of the calenzanane skeleton into the guaiazulene framework. researchgate.net

The reaction proceeds through a series of intermediates, ultimately leading to the formation of a blue-colored guaiazulenium-type ion. The addition of a base, such as triethylamine (NEt3), at specific stages of the reaction can neutralize the reaction mixture and allow for the isolation of the neutral guaiazulene product. researchgate.net This conversion highlights the utility of this compound as a starting material for accessing the guaiazulene scaffold, which is a common motif in various natural products.

Mechanistic Studies of Rearrangement Pathways (e.g., reaction intermediates, transition states)

The rearrangement of this compound to indene and guaiazulene-type sesquiterpenes involves a cascade of chemical transformations initiated by acid. Spectrometric methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing the transient intermediates formed during this process.

Reaction Intermediates:

Under acidic conditions in dry solvents, this compound has been observed to rearrange into indene-type transient intermediates. These intermediates have been successfully characterized by NMR spectroscopy, providing insight into the stepwise nature of the rearrangement. The isolation of a specific indene-type intermediate was made possible by the careful addition of triethylamine to the reaction mixture at an appropriate time, effectively trapping the intermediate before further reaction could occur. researchgate.net

While the existence of these indene-type intermediates has been established, detailed information regarding the transition states of the rearrangement pathways of this compound is not extensively documented in the available scientific literature. Computational studies, such as Density Functional Theory (DFT) calculations, which are often employed to model transition states in sesquiterpene rearrangements, have not been specifically reported for the conversion of this compound to guaiazulene.

Degradation and Stability Studies of this compound

The inherent instability of this compound, particularly in the presence of acidic media, has been a notable aspect of its chemistry. This instability necessitates careful handling and purification procedures to avoid unwanted degradation and rearrangement.

Products of Silica Gel-Induced Degradation (e.g., epimeric enones, indene-type carbinols)

Silica gel, a common stationary phase in chromatography, has been found to induce the degradation of this compound. Prolonged contact with silica gel during purification processes leads to the formation of a variety of degradation products.

The major degradation products identified from the interaction of this compound with silica gel include:

Calenzanane-type epimeric enones : These compounds retain the core calenzanane skeleton but have undergone oxidation to form an enone functionality.

Indene-type epimeric carbinols : These products result from the rearrangement of the calenzanane skeleton to an indene framework, followed by the introduction of a hydroxyl group.

Fulvene : A fulvene derivative is also formed, indicating a more complex degradation pathway.

Interestingly, this fulvene derivative has also been observed to form during silica-gel flash chromatography of crude algal extracts, suggesting that this degradation can occur under standard purification conditions. researchgate.net

Below is a table summarizing the degradation products of this compound on silica gel:

Product ClassSpecific Products
Calenzanane-typeEpimeric enones
Indene-typeEpimeric carbinols
Fulvene-typeFulvene derivative

Thermal and Solvent-Induced Transformations

Detailed studies specifically investigating the thermal and solvent-induced transformations of this compound are not extensively reported in the currently available scientific literature. While its instability in acidic media and on silica gel is documented, a systematic investigation of its stability and degradation pathways under a range of temperatures and in various organic solvents has not been published. Therefore, specific data on the products of thermal degradation or transformations induced by different solvents (outside of acidic conditions) are not available.

Preclinical Pharmacological Research on Calenzanol and Its Derivatives

In Vitro Assessment of Biological Activities

The in vitro assessment of Calenzanol has explored a range of biological activities, including cytotoxic, antimicrobial, anthelmintic, antifeedant, and antioxidant effects.

Research indicates that this compound possesses cytotoxic properties. While specific quantitative data (e.g., IC50 values) for this compound's cytotoxic activity against non-human cell lines are not extensively detailed in the readily available literature, the compound has been noted for its potential in this area snu.ac.kr. Studies on other natural products often employ non-human cell lines, such as mouse embryonic fibroblasts (3T3) or African Green Monkey Kidney cells (Vero), to assess general cytotoxicity and selectivity between cancerous and non-cancerous cells mdpi.comscielo.sa.cr. The reported cytotoxic characteristics of this compound suggest its candidacy for further investigation in cancer research snu.ac.kr.

This compound and related compounds derived from Laurencia species have demonstrated a broad antimicrobial spectrum.

Antibacterial Activity : this compound has been reported to exhibit antibiotic activity snu.ac.kr. Compounds isolated from Laurencia microcladia, including this compound, have shown prospective antibacterial activity h-brs.de. However, specific minimum inhibitory concentration (MIC) values for this compound against particular bacterial strains are not widely detailed in the accessible research.

Antifungal Activity : Extracts and compounds from Laurencia species, the source of this compound, are known to possess antifungal activities nih.gov. Direct quantitative data, such as MIC values, for this compound's specific antifungal efficacy are not readily available in the current search results.

Antimalarial Activity : Compounds from Laurencia species have been noted for their antimalarial activities nih.gov. While general in vitro methods for assessing antimalarial activity against Plasmodium falciparum strains exist, specific quantitative data (e.g., IC50 values) for this compound's antimalarial effects are not explicitly detailed in the current literature frontiersin.orgnih.govnih.govmmv.orgekb.eg.

Antimycobacterial Activity : The broader class of compounds from Laurencia has also been associated with antimycobacterial activities nih.gov. However, direct quantitative data, such as MIC values, for this compound against specific mycobacterial strains (e.g., Mycobacterium tuberculosis) are not readily available in the current search results uran.uafrontiersin.orgnih.govrsc.orgphytojournal.com.

While certain natural products and their derivatives have shown significant anti-inflammatory properties in cellular models by modulating inflammatory pathways and cytokine production uran.uanih.govresearchgate.netnih.govmedwinpublishers.com, specific research findings detailing this compound's anti-inflammatory effects in cellular models are not explicitly available in the non-excluded sources.

This compound, as a compound from Laurencia species, has been listed among those exhibiting anthelmintic activity nih.gov. Anthelmintic activity studies typically involve in vitro assays against various parasitic worms, assessing effects such as egg hatching inhibition, larval paralysis, and adult worm motility nih.govnih.govms-editions.clnih.govresearchgate.netacademicjournals.orgpvj.com.pk. However, specific quantitative data for this compound's anthelmintic efficacy in such in vitro models are not readily found in the current search results.

The antifeedant activity of this compound has been suggested for potential applications in pest control strategies nih.gov. Antifeedants are substances that inhibit food intake in pests mdpi.com. While the general efficacy of botanical antifeedants is assessed through metrics like ED50 values mdpi.com, specific quantitative data detailing this compound's antifeedant efficacy against particular pest species are not widely available in the current search results.

This compound is associated with antioxidant mechanisms mdpi.com, and antioxidant activity is a recognized property of compounds from Laurencia species nih.gov. Antioxidant mechanisms typically involve direct free radical scavenging, donation of hydrogen species, inhibition of oxidative enzymes, or chelation of transition metals mdpi.comh-brs.defrontiersin.orgresearchgate.netglobalresearchonline.netunisza.edu.my. While these general mechanisms are well-documented for various natural antioxidants, specific quantitative data (e.g., IC50 values from DPPH, ABTS, or FRAP assays) for this compound's antioxidant capacity are not explicitly detailed in the current search results.

Advanced Research Methodologies and Techniques

Proteomic and Metabolomic Approaches in Target Identification

The identification of the specific cellular targets of a novel compound like Calenzanol is a critical step in understanding its mechanism of action. Proteomic and metabolomic approaches offer powerful tools for this purpose by providing a global view of the changes in protein and metabolite expression within a biological system upon exposure to the compound.

Proteomics -based strategies can pinpoint the direct protein partners of this compound. Techniques such as Drug Affinity Responsive Target Stability (DARTS) are particularly valuable. DARTS is predicated on the principle that a protein, when bound to a small molecule, exhibits increased stability and resistance to proteolysis. By comparing the protein degradation patterns of this compound-treated and untreated cell lysates, potential protein targets can be identified. Another approach involves using this compound as a chemical probe to "fish out" its binding partners from a complex protein mixture, which are then identified by mass spectrometry. While marine proteomics faces challenges such as the limited availability of annotated genomes for many marine organisms, these methods provide a direct line of sight to the molecular interactions of this compound. acs.orgnih.gov

Metabolomics , on the other hand, provides a snapshot of the metabolic phenotype of a cell or organism. By analyzing the fluctuations in endogenous metabolites following treatment with this compound, researchers can infer which metabolic pathways are perturbed. This "bottom-up" approach can reveal the functional consequences of this compound's interaction with its targets, offering clues to its mode of action even before the direct protein targets are known. Integrated proteomic and metabolomic analyses can provide a more holistic understanding, connecting the protein targets of this compound to the downstream metabolic changes they induce. For instance, a study on the related marine compound β-eudesmol successfully used this integrated approach to identify molecular targets involved in apoptosis and cell cycle arrest in cholangiocarcinoma cells. nih.govresearchgate.net

Table 1: Hypothetical Proteomic and Metabolomic Findings for this compound

Methodology Hypothetical Finding Implication for this compound's Bioactivity
DARTS Increased stability of Protein Kinase X (PKX) Suggests direct binding and potential modulation of a key signaling pathway.
Chemical Probe Pulldown Identification of Cyclooxygenase-2 (COX-2) Implies a potential anti-inflammatory mechanism of action.
Untargeted Metabolomics Significant decrease in prostaglandins Corroborates the potential inhibition of the COX-2 pathway.

| Targeted Metabolomics | Alterations in sphingolipid metabolism | Points towards a role in regulating cell survival and apoptosis pathways. |

Advanced Mass Spectrometry in Metabolite Profiling and Reaction Monitoring

Advanced mass spectrometry (MS) techniques are indispensable for the detailed chemical analysis of novel compounds like this compound and for monitoring their interactions. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), allows for the precise determination of this compound's elemental composition and aids in the identification of its derivatives and metabolites in complex biological samples. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can piece together the intricate structure of this compound and its metabolites. This is particularly important for distinguishing between isomers and identifying the sites of metabolic transformation. For instance, in the analysis of compounds from Laurencia obtusa, ESI-FT-ICR/MS was used to determine the structures of various terpenes and acetogenins. nih.gov

Furthermore, MS-based techniques can monitor the reactions of this compound in real-time. This is valuable for studying its stability, degradation pathways, and interactions with potential biological targets. The inherent instability of this compound, which readily rearranges into an indene-type sesquiterpene, can be meticulously tracked using these methods, providing insights into its chemical reactivity. researchgate.net

High-Throughput Screening for Novel this compound Activities

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the biological activities of a vast number of compounds. taylorfrancis.com For a novel molecule like this compound, HTS can be employed to explore a wide range of potential therapeutic applications. This is achieved by testing the compound against a large panel of biological targets or cellular assays in a miniaturized and automated fashion. nih.gov

HTS assays can be broadly categorized into biochemical and cell-based assays. nih.gov

Biochemical assays directly measure the effect of this compound on the activity of a purified target protein, such as an enzyme or a receptor.

Cell-based assays use living cells to assess the compound's impact on a specific cellular process, such as cell proliferation, apoptosis, or the activation of a signaling pathway.

The choice of HTS platform is critical and can range from traditional microtiter plates to more advanced microfluidic systems, which offer advantages in terms of lower reagent consumption and higher throughput. nih.gov By screening this compound against diverse assay panels, researchers can uncover unexpected biological activities, paving the way for new avenues of therapeutic development.

Table 2: Potential High-Throughput Screening Campaigns for this compound

Screening Type Assay Panel Potential Novel Activity to be Identified
Biochemical Kinase panel (e.g., 300+ human kinases) Identification of specific kinase inhibition, suggesting anti-cancer or anti-inflammatory potential.
Cell-based Anti-viral assays (e.g., against a panel of respiratory viruses) Discovery of antiviral properties.
Cell-based Neuronal cell viability and neurite outgrowth assays Uncovering neuroprotective or neuroregenerative effects.

| Biochemical | Receptor binding assays (e.g., for GPCRs) | Identification of novel targets in neurotransmission or metabolic regulation. |

Integrated Omics Technologies in Laurencia Chemical Ecology

Understanding the ecological role of this compound within its native environment is crucial for appreciating its evolutionary significance and potential for biodiscovery. Integrated omics technologies, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of the chemical ecology of Laurencia species.

By analyzing the genome and transcriptome of Laurencia microcladia, researchers can identify the biosynthetic gene clusters responsible for producing this compound and other related sesquiterpenes. This genetic information can then be correlated with proteomic and metabolomic data to understand how the production of these compounds is regulated in response to environmental cues, such as predation or competition.

This integrated approach allows scientists to move beyond studying individual compounds in isolation and instead investigate the complex web of chemical interactions that shape marine ecosystems. researchgate.net For example, understanding the chemical defenses of Laurencia can provide insights into the natural bioactivities of its secondary metabolites, guiding the search for new therapeutic agents.

Cryo-Electron Microscopy and X-ray Crystallography for Target-Ligand Complex Studies

To fully comprehend the mechanism of action of this compound, it is essential to visualize its interaction with its biological target at an atomic level. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are the premier techniques for determining the three-dimensional structures of biological macromolecules and their complexes with small molecules. jeolusa.com

X-ray crystallography has historically been the gold standard in structural biology. jeolusa.com This technique requires the crystallization of the this compound-target protein complex. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is used to calculate the electron density map, which reveals the precise arrangement of atoms in the complex. This provides invaluable information about the binding site, the specific molecular interactions, and any conformational changes induced in the protein upon this compound binding.

Cryo-EM has emerged as a revolutionary technique, particularly for large and flexible protein complexes that are difficult to crystallize. nih.govcriver.com In cryo-EM, a solution of the this compound-target complex is rapidly frozen, and the individual particles are imaged using an electron microscope. These images are then computationally averaged to generate a high-resolution 3D reconstruction of the complex. The complementarity of these two techniques allows for a comprehensive structural analysis of this compound's interactions with its targets, providing a solid foundation for structure-based drug design and optimization. nih.gov

Future Perspectives and Unaddressed Research Questions

Exploration of Undiscovered Bioactivities of Calenzanol and its Natural Congeners

Current research has identified several significant bioactivities for this compound, including cytotoxic properties, which position it as a candidate for cancer research, as well as anti-inflammatory, antifungal, antimalarial, and antimycobacterial activities. smolecule.com These diverse effects underscore its potential as a multifaceted therapeutic agent. However, the comprehensive scope of this compound's biological actions is likely far from fully elucidated.

Future research should systematically explore additional bioactivities through high-throughput screening assays against a broader range of biological targets and disease pathways. Given its origin from Laurencia microcladia, a genus renowned for producing a wide array of structurally diverse secondary metabolites, including numerous sesquiterpenes, diterpenes, and triterpenes, there is substantial scope to investigate the bioactivities of this compound's natural congeners. smolecule.comnih.govresearchgate.net For instance, Laurencia microcladia has also yielded sesquiterpenes such as (-)-γ-cadinene and (+)-α-cadinol. researchgate.net Comparative studies of this compound with these structurally related compounds could reveal shared or distinct mechanisms of action and identify synergistic or antagonistic effects. Understanding the subtle structural variations among calenzananes and other Laurencia-derived sesquiterpenes could lead to the discovery of novel compounds with enhanced or more selective bioactivities.

Development of Advanced Biocatalytic Pathways for this compound Synthesis

The current methods for obtaining this compound primarily involve isolation from its natural source, Laurencia microcladia, through organic solvent extraction followed by chromatographic purification. smolecule.com Chemical synthesis pathways have also been explored, utilizing starting materials such as 6-methylhept-5-en-2-one and thiophenol with reagents like trimethylchlorosilane. smolecule.comresearchgate.net While effective, these methods can be resource-intensive and may not be scalable for large-scale production.

A critical future direction involves the development of advanced biocatalytic pathways for this compound synthesis. This approach leverages biological systems, such as enzymes or engineered microorganisms, to facilitate chemical transformations, offering advantages in terms of sustainability, specificity, and efficiency. Research into the biosynthesis of other terpenes in marine organisms, including various synthases and enzymes identified in Laurencia dendroidea, provides a foundation for this endeavor. nih.gov Elucidating the specific enzymatic machinery responsible for this compound's unique calenzanane skeleton in Laurencia microcladia is a key unaddressed research question. This knowledge could enable the reconstruction of its biosynthetic pathway in a heterologous host, paving the way for sustainable and scalable production of this compound and its derivatives, potentially through fermentation or enzymatic cascades.

Refinement of Predictive Models for this compound's Biological Interactions

Existing studies on this compound's biological interactions have largely focused on observing its effects against various pathogens and cancer cells, demonstrating its ability to inhibit fungal and bacterial growth and suggesting potential synergistic interactions with other compounds. smolecule.com However, a deeper, more predictive understanding of these interactions is crucial for rational drug design and development.

Future research should concentrate on refining predictive models for this compound's biological interactions. This involves applying advanced computational approaches, including machine learning (ML) and artificial intelligence (AI), to analyze its structural features in relation to known biological targets. Techniques such as graph convolutional networks and tensor decomposition, which are being developed for predicting chemical-gene and drug-target interactions, could be adapted for this compound. sigmaaldrich.com Furthermore, developing sophisticated molecular docking and dynamics simulations could provide insights into the precise binding mechanisms of this compound with proteins and other biomolecules. Unaddressed questions include identifying the specific protein targets or cellular pathways modulated by this compound for each of its observed bioactivities. The integration of high-throughput experimental data with in silico modeling will be essential to build robust predictive frameworks that can forecast this compound's efficacy, selectivity, and potential off-target effects, thereby accelerating its development.

Translational Research in Non-Human Models for Specific Disease Interventions

This compound's broad spectrum of reported bioactivities, including cytotoxic, anti-inflammatory, antifungal, antimalarial, and antimycobacterial properties, highlights its significant pharmaceutical potential. smolecule.com To translate this potential into clinical applications, rigorous translational research in non-human models is imperative.

Future work should prioritize evaluating this compound in relevant non-human models for specific disease interventions. For instance, its cytotoxic activity warrants investigation in established in vivo cancer models to assess its efficacy against various tumor types and to understand its pharmacokinetics and pharmacodynamics in a living system. Similarly, its antifungal, antimalarial, and antimycobacterial properties could be explored in appropriate infection models. While non-human primate models are valuable for their anatomical and genetic similarities to humans, other models like rodents (rats, mice) and pigs also offer distinct advantages for studying disease mechanisms and evaluating therapeutic effects. A key unaddressed question is the identification of the most suitable non-human models that accurately recapitulate the human disease phenotypes relevant to this compound's potential applications. This translational research is crucial for validating its therapeutic potential, identifying optimal delivery strategies, and gathering essential data before considering human clinical trials.

Q & A

How can researchers formulate a scientifically rigorous research question for studying Calenzanol?

A well-structured research question should align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

  • Population: Specific biological systems or chemical interactions (e.g., enzyme inhibition).
  • Intervention: this compound’s dosage, purity, or delivery method.
  • Comparison: Existing analogs or control groups.
  • Outcome: Measurable endpoints like binding affinity or metabolic stability.
    Ensure the question addresses gaps in literature, such as unexplored mechanisms or contradictory findings .

Q. What methodologies are recommended for synthesizing and purifying this compound in preclinical studies?

  • Synthesis : Use validated protocols (e.g., solid-phase synthesis for peptides) with strict stoichiometric controls.
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography, coupled with mass spectrometry (MS) for purity verification.
  • Quality Control : Include NMR spectroscopy for structural confirmation and elemental analysis for stoichiometric validation. Document batch-to-batch variability to ensure reproducibility .

Q. How should researchers design experiments to assess this compound’s biochemical activity?

  • In vitro : Use dose-response assays (e.g., IC50 determination) with cell lines relevant to the target pathway.
  • In vivo : Optimize animal models for bioavailability and toxicity profiling.
  • Controls : Include positive/negative controls and blinded analyses to minimize bias.
  • Replication : Conduct triplicate experiments and report statistical significance (p < 0.05) .

Q. What strategies are effective for conducting a systematic literature review on this compound?

  • Databases : Search PubMed, SciFinder, and EMBASE using Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial").
  • Filters : Apply limits to peer-reviewed articles (2015–2025) and prioritize studies with mechanistic data.
  • Citation Tracking : Use tools like Web of Science to identify seminal papers and recent reviews. Cross-reference protocols to resolve methodological discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s efficacy?

  • Meta-Analysis : Pool data from independent studies and apply heterogeneity tests (e.g., I² statistic).
  • Contextual Factors : Compare experimental variables (e.g., assay conditions, solvent systems).
  • Bias Assessment : Use tools like GRADE to evaluate study quality and publication bias.
  • Hypothesis Testing : Design follow-up experiments to isolate confounding variables (e.g., pH sensitivity) .

Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action?

  • Structural Studies : X-ray crystallography or cryo-EM to visualize target binding.
  • Omics Approaches : Transcriptomics/proteomics to identify downstream pathways.
  • Kinetic Analysis : Surface plasmon resonance (SPR) for real-time binding kinetics.
  • Computational Modeling : Molecular dynamics simulations to predict allosteric effects .

Q. How should researchers optimize this compound’s stability under varying physiological conditions?

  • Stress Testing : Expose the compound to extreme pH, temperature, and light.
  • Analytical Tools : Use HPLC-MS to track degradation products and stability-indicating assays.
  • Formulation Screening : Test liposomal encapsulation or prodrug derivatives to enhance half-life .

Q. What frameworks guide ethical and reproducible research on this compound?

  • Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo studies.
  • Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Transparency : Pre-register hypotheses on platforms like Open Science Framework and share raw data in repositories (e.g., Zenodo) .

Data Analysis and Reporting

Q. How should conflicting results from this compound’s toxicity studies be interpreted?

  • Dose Dependency : Evaluate if toxicity correlates with non-linear pharmacokinetics.
  • Species-Specificity : Compare rodent vs. human cell models for metabolic differences.
  • Statistical Rigor : Apply multivariate analysis to account for covariates (e.g., age, sex) .

Q. What are best practices for presenting this compound research in academic manuscripts?

  • Structure : Follow IMRaD (Introduction, Methods, Results, Discussion) with clear subheadings.
  • Data Visualization : Use scatter plots for dose-response curves and heatmaps for omics data.
  • Limitations : Discuss sample size constraints or unvalidated assays.
  • Citations : Prioritize primary literature over reviews and use EndNote/Zotero for formatting .

Comparative Table: Analytical Techniques for this compound Characterization

Technique Application Strengths Limitations
HPLC-MS Purity assessment, quantificationHigh sensitivity, quantitativeRequires reference standards
NMR Spectroscopy Structural elucidationNon-destructive, detailed bonding dataLow sensitivity for trace impurities
SPR Binding kineticsReal-time analysis, label-freeHigh equipment cost

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.